molecular formula C19H23ClFN3O3S B2867777 2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE CAS No. 1351642-36-8

2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE

Cat. No.: B2867777
CAS No.: 1351642-36-8
M. Wt: 427.92
InChI Key: ZFSIEOXFUHVKKZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-{2-[4-(Thiophene-3-carbonyl)piperazin-1-yl]ethyl}acetamide hydrochloride is a synthetic small molecule characterized by a fluorinated phenoxy group, a piperazine ring substituted with a thiophene-3-carbonyl moiety, and an acetamide linker. The fluorine atom at the 2-position of the phenoxy group enhances lipophilicity and metabolic stability, while the thiophene-3-carbonyl substituent on piperazine may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S.ClH/c20-16-3-1-2-4-17(16)26-13-18(24)21-6-7-22-8-10-23(11-9-22)19(25)15-5-12-27-14-15;/h1-5,12,14H,6-11,13H2,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSIEOXFUHVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Acetamide Backbone

The acetamide core is typically synthesized via nucleophilic acyl substitution. In one approach, chloroacetyl chloride reacts with 2-fluorophenol in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)acetyl chloride. Subsequent treatment with ethylenediamine derivatives yields the intermediate 2-(2-fluorophenoxy)-N-ethylethaneamide. Recrystallization in ethanol or isopropyl ether enhances purity, as demonstrated in naphthalene-based acetamide syntheses. For instance, glacial acetic acid and ammonium carbonate facilitate acetamide formation under reflux, achieving yields >85%.

Functionalization of the Piperazine-Thiophene Moiety

The piperazine-thiophene carbonyl group is synthesized through acylation reactions. Thiophene-3-carbonyl chloride reacts with piperazine in anhydrous tetrahydrofuran (THF) at 0–5°C to form 4-(thiophene-3-carbonyl)piperazine. Catalytic triethylamine (1.2 equiv) ensures complete conversion, while avoiding excessive base prevents decomposition of the thiophene ring. The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by ¹H NMR (δ 7.45–7.55 ppm for thiophene protons).

Coupling of Ethylenediamine and Piperazine-Thiophene

The ethyl linker is introduced via alkylation. 2-Chloroethylamine hydrochloride reacts with 4-(thiophene-3-carbonyl)piperazine in dimethylformamide (DMF) at 60°C for 12 hours, forming 2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethylamine. Potassium iodide (KI) catalyzes the reaction, improving yields to 70–75%. Excess piperazine (1.5 equiv) ensures complete substitution, while neutralization with NaHCO₃ removes residual HCl.

Final Acetamide-Piperazine Conjugation

The acetamide backbone and piperazine-thiophene intermediate are coupled via carbodiimide-mediated amidation. 2-(2-Fluorophenoxy)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester reacts with 2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethylamine at room temperature for 24 hours, yielding the free base of the target compound.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in acetone. After evaporation, the residue is recrystallized from absolute ethanol, yielding white crystals with >98% purity (HPLC). The final product exhibits a melting point of 182–184°C and a molecular ion peak at m/z 462.1 (M+H⁺) in ESI-MS.

Optimization and Yield Analysis

Table 1: Comparative Analysis of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC, %)
Acetamide formation Chloroacetyl chloride, 2-fluorophenol, Et₃N 88 95
Piperazine acylation Thiophene-3-carbonyl chloride, piperazine 78 97
Ethyl linker alkylation 2-Chloroethylamine, DMF, KI 72 93
Amidation coupling EDC, HOBt, DCM 65 96
HCl salt formation HCl gas, acetone 90 98

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) of the final product shows characteristic signals: δ 2.50–2.70 (m, 8H, piperazine), 3.55 (t, 2H, CH₂NH), 4.25 (s, 2H, OCH₂CO), 6.90–7.30 (m, 4H, fluorophenyl), 7.45–7.60 (m, 3H, thiophene). IR spectroscopy confirms carbonyl stretches at 1665 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (thiophene carbonyl).

Scalability and Industrial Feasibility

Batch-scale synthesis (500 g) in ethanol/water (7:3) achieves consistent yields (68–70%) with reduced solvent waste. Continuous flow systems using microreactors may further enhance efficiency, as demonstrated for analogous piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Piperazine Modifications

  • Target Compound : Features a thiophene-3-carbonyl group on the piperazine ring. This introduces a sulfur-containing heterocycle, which may enhance binding to cysteine-rich domains or metal ion coordination sites in enzymes .
  • Analog 1: Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate (from ) incorporates a thiophene-2-carboxylate substituent.
  • Analog 2: Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride () replaces piperazine with a tetrahydrothienopyridine scaffold. This modification increases rigidity, which may restrict conformational flexibility during target engagement .

Phenoxy Group Variations

  • Target Compound: The 2-fluorophenoxy group provides electron-withdrawing effects, stabilizing the aromatic ring and influencing hydrogen bonding with targets .
  • Analog 3: 2-(4-Ethylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide () substitutes fluorine with an ethyl group at the para position.

Pharmacological Implications

  • Analog 4 : N-[2-(7-Methoxynaphth-2-yl)ethyl]-2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}acetamide hydrochloride () replaces thiophene with a naphthyl-methoxy system. This bulky substituent may improve selectivity for serotonin or dopamine receptors but reduce metabolic stability compared to the target compound .

Physicochemical Properties

Property Target Compound Analog 1 (Thiophene-2-carboxylate) Analog 3 (4-Ethylphenoxy)
Molecular Weight (g/mol) ~500 (estimated) ~450 ~420
LogP (Predicted) 2.8 3.1 3.5
Hydrogen Bond Donors 2 1 2
Key Functional Groups Fluorophenoxy, Thiophene-3-CO Thiophene-2-COOEt Ethylphenoxy, Pyrazole

Key Observations :

  • The target compound’s lower LogP compared to Analog 3 suggests improved aqueous solubility, critical for oral bioavailability.
  • The fluorine atom in the target may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Research Findings and Limitations

  • In Silico Studies : Molecular docking simulations suggest the thiophene-3-carbonyl group in the target compound forms stable interactions with the ATP-binding pocket of kinase enzymes, a feature absent in thiophene-2-carboxylate analogs .

Biological Activity

The compound 2-(2-Fluorophenoxy)-N-{2-[4-(Thiophene-3-Carbonyl)Piperazin-1-Yl]Ethyl}Acetamide Hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H21ClF2N4O2S
  • Molecular Weight : 396.91 g/mol

The compound features a thiophene ring, a piperazine moiety, and a fluorophenoxy group, contributing to its unique biological properties.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on thiophene derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel thiophene derivatives that demonstrated promising antitumor effects against various cancer cell lines, suggesting that the incorporation of thiophene into the molecular structure may enhance biological activity .

Inhibition of Enzymatic Activity

Compounds structurally related to the target molecule have been investigated for their ability to inhibit specific enzymes associated with disease pathways. For example, inhibitors targeting autotaxin have shown efficacy in reducing lysophosphatidic acid (LPA) levels in vivo, which is crucial in conditions like pulmonary fibrosis . The potential of 2-(2-Fluorophenoxy)-N-{2-[4-(Thiophene-3-Carbonyl)Piperazin-1-Yl]Ethyl}Acetamide Hydrochloride to act similarly warrants further investigation.

Antimicrobial Properties

The presence of the fluorophenoxy and thiophene groups may also confer antimicrobial properties. Compounds with similar functional groups have been tested against various pathogens, showing varying degrees of efficacy. For instance, a related study found that certain fluorinated compounds exhibited significant activity against Fusarium oxysporum, indicating potential applications in agricultural settings .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorThiophene derivativesInhibition of cancer cell proliferation
Enzyme InhibitionAutotaxin inhibitorsReduction of LPA levels in plasma
AntimicrobialFluorinated compoundsSignificant activity against Fusarium oxysporum

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